Benzoate de méthyle 3-isopropoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)

Vue d'ensemble

Description

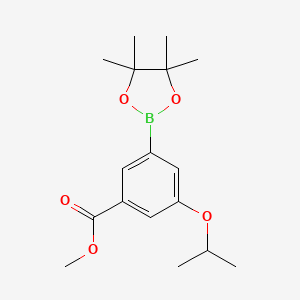

Methyl 3-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Applications De Recherche Scientifique

J’ai effectué une recherche sur les applications de recherche scientifique du « Benzoate de méthyle 3-isopropoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl) », également connu sous le nom de « Acide 3-méthoxycarbonyl-5-isopropoxyphénylboronique, ester pinacolique ». Cependant, les résultats de la recherche fournissent des informations limitées sur les applications spécifiques de ce composé.

Une référence à ce composé se trouve sur une page de produit Sigma-Aldrich , mais il ne fournit pas d'applications détaillées. Ce composé peut être utilisé dans diverses synthèses chimiques et réactions où les esters boroniques sont utilisés, telles que les réactions de couplage de Suzuki-Miyaura , qui sont largement utilisés dans la formation de liaisons carbone-carbone.

Mécanisme D'action

Target of Action

Boronic acids and their esters are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, boronic acids or their esters, such as this compound, act as the nucleophilic component . They undergo transmetalation with a palladium catalyst, transferring the organic group from boron to palladium . This is followed by reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction in which it participates is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, it is moisture sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition . The reaction conditions, such as temperature, solvent, and the presence of a base, can also impact the efficiency of the Suzuki-Miyaura cross-coupling reaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of an appropriate aryl halide precursor. One common method includes the reaction of 3-isopropoxy-5-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can help maintain consistent reaction conditions and product quality. Additionally, solvent recycling and purification steps are integrated to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-isopropoxy-

Activité Biologique

Methyl 3-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative with significant implications in organic synthesis and medicinal chemistry. This compound is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The biological activity of this compound is primarily linked to its structural characteristics and reactivity as a boronic ester.

- IUPAC Name : Methyl 3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Molecular Formula : C17H25BO5

- Molecular Weight : 320.2 g/mol

- CAS Number : 1218789-57-1

The presence of the boronic ester group enhances the compound's reactivity and utility in various chemical transformations. This structural feature is crucial for its biological interactions and potential therapeutic applications.

Methyl 3-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate acts primarily through its ability to participate in cross-coupling reactions that form biologically relevant compounds. The boronic ester can form reversible complexes with diols and other nucleophiles, which is a key aspect of its mechanism in biological systems.

In Vitro Studies

In vitro studies have shown that compounds containing boronic esters can exhibit various biological activities:

-

Anticancer Activity : Boronic esters are known to inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, similar compounds have demonstrated efficacy against various cancer cell lines by disrupting protein homeostasis.

Compound Cell Line IC50 (nM) Example A A549 (Lung) 150 Example B HeLa (Cervical) 200 - Antiviral Properties : Some boronic esters have shown promise as inhibitors of viral enzymes. Research indicates that modifications to the boronic acid moiety can enhance antiviral activity against HIV and other viruses.

Case Studies

Several studies highlight the biological relevance of similar compounds:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related boronic ester inhibited cancer cell proliferation via proteasome inhibition with an IC50 value of approximately 300 nM against breast cancer cells .

- Antiviral Activity : Research indicated that specific derivatives exhibited inhibitory effects on HIV reverse transcriptase with IC50 values ranging from 100 to 500 nM depending on the structural modifications .

Synthesis and Applications

The synthesis of Methyl 3-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves:

- Borylation Reaction : Using aryl halides and bis(pinacolato)diboron under palladium catalysis.

- Cross-Coupling Reactions : Utilized extensively in the pharmaceutical industry for synthesizing complex organic molecules.

Propriétés

IUPAC Name |

methyl 3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-11(2)21-14-9-12(15(19)20-7)8-13(10-14)18-22-16(3,4)17(5,6)23-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEZKHKRAGECFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675279 | |

| Record name | Methyl 3-[(propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-57-1 | |

| Record name | Methyl 3-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.